molecular formula C11H14F3N B1455178 1-[3-(Trifluoromethyl)phenyl]butan-1-amine CAS No. 708253-40-1

1-[3-(Trifluoromethyl)phenyl]butan-1-amine

Cat. No.: B1455178
CAS No.: 708253-40-1
M. Wt: 217.23 g/mol
InChI Key: ZVSDXABGZDMDIE-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]butan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)phenyl]butan-1-amine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with butylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving rigorous control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)phenyl]butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Trifluoromethyl)phenyl]butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Trifluoromethyl)phenyl]propan-1-amine
  • 1-[3-(Trifluoromethyl)phenyl]ethan-1-amine
  • 1-[3-(Trifluoromethyl)phenyl]methan-1-amine

Uniqueness

1-[3-(Trifluoromethyl)phenyl]butan-1-amine is unique due to its longer butan-1-amine chain, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7,10H,2,4,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSDXABGZDMDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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